2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester
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Overview
Description
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester is a compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methoxyimino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- S-2-Benzothiazolyl-2-amino-a-(methoxyimino)-4-thiazolethiolacetate-d3
- S-2-Benzothiazolyl-2-amino-α-(methoxyimino)-4-thiazolethiolacetate-d3
Uniqueness
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 Methyl Ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+/i2D3 |
InChI Key |
MJAIDGPTIFCPGD-SHDKUFAKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)OC |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Origin of Product |
United States |
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